β-D-glucósido de butilo

Descripción general

Descripción

Butyl beta-D-glucopyranoside (BBG) is a sugar derivative used in many scientific research applications. It has a wide range of uses, from its role as a chiral selector in liquid chromatography to its use as a surfactant in the production of biodegradable polymers. BBG has also been used to study the structure and function of proteins, and to investigate the effects of drugs on the body.

Aplicaciones Científicas De Investigación

Investigación en bioquímica

El β-D-glucósido de butilo se utiliza en bioquímica para estudiar la cinética y los mecanismos enzimáticos. Actúa como sustrato para diversas glucosidasas, enzimas que hidrolizan los enlaces glucosídicos en azúcares y glucósidos . Este compuesto ayuda a comprender la función de estas enzimas en procesos biológicos como el metabolismo, la señalización celular y la conversión de energía.

Aplicaciones farmacéuticas

En el ámbito farmacéutico, el this compound se está explorando por su potencial como excipiente farmacológico. Puede mejorar la solubilidad y la estabilidad de los principios activos farmacéuticos, lo que lo convierte en un elemento valioso en la formulación y los sistemas de administración de medicamentos .

Agricultura

El this compound desempeña un papel en la investigación agrícola, especialmente en el estudio de la bioquímica vegetal. Se utiliza para investigar la función de las β-glucosidasas en los mecanismos de defensa vegetal, la lignificación de la pared celular y la activación de fitohormonas .

Industria cosmética

La industria cosmética se beneficia de las propiedades tensioactivas del this compound. Se utiliza en formulaciones para productos para el cuidado de la piel y el cabello debido a su suavidad y capacidad para formar agentes limpiadores suaves .

Ciencias ambientales

El this compound es significativo en la investigación de las ciencias ambientales. Su biodegradabilidad y su naturaleza no tóxica lo convierten en una alternativa atractiva a los tensioactivos tradicionales en productos de limpieza, reduciendo el impacto ambiental .

Industria alimentaria

En la industria alimentaria, el this compound se utiliza como tensioactivo no iónico. Ayuda en la producción de emulsionantes y estabilizadores de calidad alimentaria que son esenciales para mantener la calidad y la consistencia de los productos alimenticios .

Ciencia de los materiales

La investigación en ciencia de los materiales utiliza el this compound para desarrollar nuevos materiales con propiedades únicas. Su papel en la formación de superficies biocompatibles y la mejora del procesamiento de materiales es de particular interés .

Usos industriales

El this compound también se utiliza en diversas aplicaciones industriales. Sus propiedades tensioactivas se aprovechan en la producción de lubricantes, recubrimientos y agentes de limpieza, contribuyendo a procesos industriales más eficientes .

Safety and Hazards

Mecanismo De Acción

Target of Action

Butyl Beta-D-Glucopyranoside primarily targets enzymes known as β-glucosidases . These enzymes are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides .

Mode of Action

The interaction of Butyl Beta-D-Glucopyranoside with its targets involves the hydrolysis of glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This process is facilitated by β-glucosidases, which catalyze the hydrolysis of the β-1,4-glucosidic linkage .

Biochemical Pathways

The action of Butyl Beta-D-Glucopyranoside affects several biochemical pathways. These include biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and lignification, catabolism of cell wall oligosaccharides, defense, phytohormone conjugate activation, and scent release in plants .

Pharmacokinetics

It’s known that the hydrophilicity of glycosides, such as butyl beta-d-glucopyranoside, can enhance their bioavailability .

Result of Action

The molecular and cellular effects of Butyl Beta-D-Glucopyranoside’s action are largely dependent on the specific biological context. For instance, in microorganisms, the action of Butyl Beta-D-Glucopyranoside can facilitate biomass conversion . In animals, it can aid in the breakdown of glycolipids and exogenous glucosides . In plants, it can contribute to processes such as lignification and the catabolism of cell wall oligosaccharides .

Action Environment

The action, efficacy, and stability of Butyl Beta-D-Glucopyranoside can be influenced by various environmental factors. For instance, the presence of organic solvents, ionic liquids, and co-solvent mixtures can impact the synthesis of long-chain alkyl glucosides like Butyl Beta-D-Glucopyranoside . Furthermore, the pH of the environment can also affect the hydrolysis of glycosidic bonds facilitated by β-glucosidases .

Análisis Bioquímico

Biochemical Properties

Butyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with enzymes such as beta-glucosidases, which catalyze the hydrolysis of glycosidic bonds to release glucose residues . These interactions are essential for various metabolic processes, including the breakdown of complex carbohydrates. The compound’s ability to act as a substrate for beta-glucosidases highlights its importance in enzymatic reactions and metabolic pathways.

Cellular Effects

Butyl beta-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of glycosidases, leading to changes in the levels of glucose and other metabolites within cells . These changes can impact cellular functions such as energy production, signal transduction, and gene regulation. Additionally, butyl beta-D-glucopyranoside has been observed to affect the stability and activity of certain proteins, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of butyl beta-D-glucopyranoside involves its interaction with specific biomolecules, including enzymes and proteins. The compound binds to the active sites of beta-glucosidases, facilitating the hydrolysis of glycosidic bonds . This interaction is crucial for the compound’s role in metabolic processes. Additionally, butyl beta-D-glucopyranoside can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s multifaceted role in cellular and biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyl beta-D-glucopyranoside can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that butyl beta-D-glucopyranoside can have sustained effects on cellular functions, including alterations in metabolic pathways and enzyme activities. Understanding these temporal effects is essential for optimizing the use of this compound in research and industrial applications.

Dosage Effects in Animal Models

The effects of butyl beta-D-glucopyranoside in animal models are dose-dependent. At lower doses, the compound can enhance metabolic processes and improve cellular functions . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage. Studies have identified threshold levels for the compound’s beneficial and harmful effects, providing valuable insights for its safe and effective use in animal studies.

Metabolic Pathways

Butyl beta-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as beta-glucosidases, facilitating the breakdown of complex carbohydrates into simpler sugars. This process is essential for energy production and other metabolic functions. Additionally, butyl beta-D-glucopyranoside can influence the levels of metabolites and metabolic flux, further highlighting its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, butyl beta-D-glucopyranoside is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of butyl beta-D-glucopyranoside is crucial for optimizing its use in biochemical and industrial applications.

Subcellular Localization

The subcellular localization of butyl beta-D-glucopyranoside is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its effects on cellular functions. These localization patterns are essential for understanding the compound’s activity and function within cells.

Propiedades

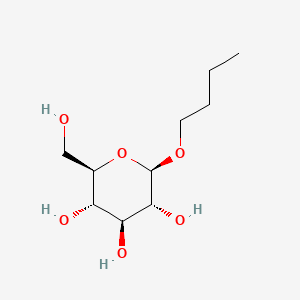

IUPAC Name |

(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZANQLIRVMZFOS-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021370 | |

| Record name | Beta-D-Glucopyranoside, butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-18-4 | |

| Record name | Butyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucopyranoside, butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TBL42142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.